4'-Bromo-3-chloropropiophenone is primarily used as a building block in organic synthesis. Due to the presence of a reactive carbonyl group (C=O) and halogen substituents (bromine and chlorine), it can participate in various chemical reactions to form more complex molecules. Research has explored its application in the synthesis of pharmaceuticals, agrochemicals, dyes, and other oxygen heterocycles [].
Here are some specific examples from scientific literature:
The molecular structure and properties of 4'-bromo-3-chloropropiophenone have also been the subject of scientific investigation.
4'-Bromo-3-chloropropiophenone is an organic compound with the chemical formula C9H8BrClO and a CAS number of 31736-73-9. The structure features a phenyl ring substituted with a carbonyl group at the second carbon atom, a bromine atom at the para position, and a chlorine atom at the meta position of the propionyl group. This compound is characterized by its electrophilic nature due to the presence of the carbonyl group and halogen substituents, making it reactive in various chemical transformations .
Currently, there's no documented information regarding a specific mechanism of action for BCP in biological systems.
The synthesis of 4'-bromo-3-chloropropiophenone can be achieved through various methods:
4'-Bromo-3-chloropropiophenone serves as an important intermediate in organic synthesis. Its applications include:
Several compounds share structural similarities with 4'-bromo-3-chloropropiophenone. Below is a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Key Features |
---|---|---|
2-Bromo-3'-chloropropiophenone | C9H8BrClO | Similar halogenated structure; used in antidepressant synthesis. |
4-Chloro-3-bromopropiophenone | C9H8BrClO | Contains similar halogens but differs in positioning; utilized in organic synthesis. |
4'-Chloro-3-bromobenzoyl chloride | C13H8BrClO | Has a benzoyl structure; used as an acylating agent. |
4'-Bromo-3-chloropropiophenone stands out due to its unique combination of bromine and chlorine substituents on the phenyl ring, making it particularly versatile for various synthetic applications while maintaining distinct reactivity profiles compared to similar compounds .
Irritant